1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1H-imidazole-4-carboxylic acid
Description
This compound is a heterocyclic carboxylic acid derivative featuring a piperidine ring protected by a tert-butoxycarbonyl (Boc) group and linked to a 1H-imidazole-4-carboxylic acid moiety. Its molecular formula is C₁₄H₂₁N₃O₄, with a molecular weight of 295.33 g/mol (). The Boc group enhances solubility in organic solvents and stabilizes the piperidine ring during synthetic processes. It is primarily used in pharmaceutical research as a building block for drug discovery, particularly in kinase inhibitors and protease-targeting molecules ().
Properties
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]imidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)16-6-4-10(5-7-16)17-8-11(12(18)19)15-9-17/h8-10H,4-7H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCAUWYJESZXCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(N=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1H-imidazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the piperidine ring and the imidazole ring separately, followed by their coupling. The tert-butoxycarbonyl group is often introduced to protect the piperidine nitrogen during the synthesis. Common reagents used in these reactions include tert-butyl chloroformate, imidazole, and various coupling agents.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesizers can be employed to scale up the production efficiently. The use of high-purity reagents and stringent reaction conditions are crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the imidazole ring or the piperidine ring.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents like trifluoroacetic acid can be used to remove the tert-butoxycarbonyl group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected or partially reduced compounds.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity, making it valuable in drug discovery.
Key Applications :
- Anticancer Agents : Research indicates that derivatives of imidazole compounds exhibit anticancer properties. The incorporation of the piperidine ring may enhance the selectivity and potency against cancer cell lines.
- Antimicrobial Activity : Studies have shown that imidazole derivatives possess antimicrobial properties. This compound can be modified to develop new antibiotics or antifungal agents.
Targeted Protein Degradation (TPD)
Recent advancements in TPD highlight the role of linkers in developing bifunctional degraders. The compound can be utilized as a rigid linker in PROTAC (Proteolysis Targeting Chimeras) development, which targets specific proteins for degradation, offering a novel approach to cancer treatment.
Case Study :
A study demonstrated that incorporating rigid linkers like 1-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-imidazole-4-carboxylic acid into PROTACs improved their efficacy and selectivity, potentially leading to better therapeutic outcomes in oncology .
Chemical Biology
The compound's ability to participate in various chemical reactions allows it to be used as a building block in the synthesis of complex molecules for biological studies.
Applications :
- Bioconjugation : The compound can be utilized to create conjugates for imaging or therapeutic purposes, facilitating the study of biological processes at the molecular level.
- Enzyme Inhibition Studies : Its structural features enable it to act as an inhibitor for specific enzymes, aiding in the understanding of enzyme mechanisms and the development of enzyme inhibitors.
Data Table of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Intermediate for synthesizing drugs | Development of new anticancer agents |
| Targeted Protein Degradation | Rigid linker in PROTACs | Improved efficacy in targeted therapies |
| Chemical Biology | Building block for complex molecular synthesis | Enhanced understanding of biological mechanisms |
| Antimicrobial Research | Development of new antibiotics or antifungals | Addressing antibiotic resistance issues |
Mechanism of Action
The mechanism of action of 1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the target molecule. For example, in drug development, the compound may inhibit an enzyme involved in a disease pathway, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes critical distinctions between the target compound and its analogs:
Analysis of Structural and Functional Impacts
Heterocycle Type: Imidazole vs. Pyrazole: Replacing imidazole with pyrazole (as in CAS 1034976-50-5) alters hydrogen-bonding capacity and aromaticity. Positional Isomerism: The 1H-imidazole-4-carboxylic acid (target compound) vs. 1H-imidazole-5-carboxylic acid (CAS 1417793-36-2) affects acidity (pKa ~4.5 vs. ~5.5) and solubility in aqueous buffers .
Substituent Placement :
- In CAS 1290625-93-2, both the imidazole and carboxylic acid are attached to the piperidine-4 carbon, creating steric hindrance that may limit conformational flexibility compared to the target compound .
Biological Activity
1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1H-imidazole-4-carboxylic acid, identified by its CAS number 189695-69-0, is a compound of significant interest in pharmaceutical and biochemical research due to its unique structural characteristics. Its molecular framework includes a piperidine ring, an imidazole ring, and a carboxylic acid functional group, which contribute to its diverse biological activities and potential applications in drug development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | 1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]imidazole-4-carboxylic acid |
| Molecular Formula | C14H21N3O4 |
| Molecular Weight | 293.34 g/mol |
| InChI Key | InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)16-6-4... |
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The imidazole moiety is known for its ability to participate in hydrogen bonding and coordination with metal ions, making it a valuable scaffold in medicinal chemistry.
Key Findings from Research Studies
- Inhibition of Enzymatic Activity : Research has indicated that this compound can act as an inhibitor for specific enzymes, particularly those involved in metabolic pathways. For example, studies on similar compounds have shown that modifications to the imidazole ring can enhance binding affinity to target enzymes such as diacylglycerol acyltransferase 2 (DGAT2) .
- Antiparasitic Activity : A notable study highlighted the optimization of compounds related to this structure for the inhibition of Trypanosoma brucei methionyl-tRNA synthetase. Compounds derived from similar scaffolds exhibited low toxicity against mammalian cells while effectively inhibiting T. brucei growth .
- Receptor Agonism : The compound's potential as a muscarinic M1 receptor agonist was explored, with findings suggesting that structural modifications could lead to improved pharmacological profiles and selectivity .
Study on Trypanosoma brucei Inhibition
In a study published in the journal Nature, researchers optimized a series of imidazole-based compounds for their activity against Trypanosoma brucei. The best-performing compound exhibited an EC50 of 39 nM in growth inhibition assays while maintaining low toxicity towards mammalian cells. This highlights the potential of similar structures in developing new treatments for human African trypanosomiasis (HAT) .
Muscarinic Receptor Agonist Development
Another study focused on designing muscarinic M1 receptor agonists using compounds structurally related to this compound. The research demonstrated that careful structural modifications could yield compounds with enhanced receptor binding affinities and functional activities, paving the way for new therapeutic options in cognitive disorders .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Biological Activity | EC50 (nM) |
|---|---|---|
| 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid | PROTAC development for targeted degradation | N/A |
| 1-(1-(tert-butoxycarbonyl)piperidin-3-yl)-1H-pyrazole-4-carboxylic acid | Rigid linker in PROTAC development | N/A |
Q & A
Q. What are the critical steps for synthesizing 1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1H-imidazole-4-carboxylic acid, and how can purity be ensured?
Methodological Answer:
- Synthesis Steps :
- Piperidine Protection : Introduce the tert-butoxycarbonyl (Boc) group to piperidine-4-amine using Boc anhydride in a base (e.g., DIPEA) .
- Imidazole Coupling : React Boc-protected piperidine with a pre-functionalized imidazole-4-carboxylic acid derivative via nucleophilic substitution or amide bond formation .
- Deprotection (Optional) : Remove the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM) for downstream applications .
- Purity Assurance :
Q. How is the compound structurally characterized, and what spectral data are critical for validation?
Methodological Answer:
- Key Techniques :
- NMR :
- ¹H NMR : Peaks for Boc group (δ ~1.4 ppm, singlet, 9H), piperidine protons (δ ~1.6–2.8 ppm), and imidazole protons (δ ~7.0–8.5 ppm) .
- ¹³C NMR : Confirm Boc carbonyl (δ ~155 ppm) and carboxylic acid (δ ~170 ppm) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?
Methodological Answer:
- Root Causes :
- Resolution Strategies :
Q. What strategies optimize the compound’s stability in aqueous solutions for biological assays?
Methodological Answer:
- Stability Challenges :
- Optimization Approaches :
Q. How can researchers design analogs to study structure-activity relationships (SAR) for target binding?
Methodological Answer:
- Analog Design :
- SAR Validation :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
